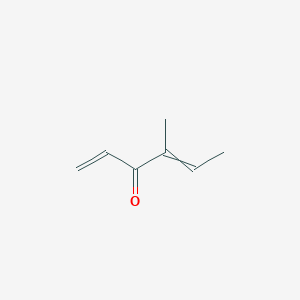

4-Methylhexa-1,4-dien-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105645-95-2 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

4-methylhexa-1,4-dien-3-one |

InChI |

InChI=1S/C7H10O/c1-4-6(3)7(8)5-2/h4-5H,2H2,1,3H3 |

InChI Key |

QVAKEGXNGLTCJR-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)C=C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 4 Methylhexa 1,4 Dien 3 One

Diels-Alder Cycloaddition Reactions Involving Dienone Systems

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. In the case of a dienone system like 4-methylhexa-1,4-dien-3-one, the molecule can act as the diene component. The electronic nature of this diene is influenced by the methyl group, an electron-donating group which raises the energy of the Highest Occupied Molecular Orbital (HOMO), and the carbonyl group, an electron-withdrawing group. This configuration makes it reactive toward specific types of dienophiles.

Intermolecular Diels-Alder Reactions with Diverse Dienophiles

In an intermolecular Diels-Alder reaction, the diene and the dienophile are separate molecules. The efficiency and selectivity of these reactions are heavily dependent on the electronic properties and structures of both reactants.

Dienone systems readily react with electron-deficient dienophiles in what is known as a normal-electron-demand Diels-Alder reaction. The rate of these reactions is enhanced by the presence of electron-withdrawing groups (EWGs) on the dienophile, as this lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO gap between the diene and dienophile. masterorganicchemistry.comsigmaaldrich.com

Electron-Deficient Alkenes: Typical electron-deficient alkenes that react with dienones include those bearing carbonyl, cyano, or nitro groups. For example, dienophiles like acrylates, maleic anhydride, and benzoquinone are highly reactive. libretexts.orgnih.gov The carbonyl group of the dienone directs the regioselectivity of the cycloaddition.

Imines: Imines can also serve as dienophiles in a variation known as the aza-Diels-Alder reaction, which forms nitrogen-containing heterocyclic compounds. wikipedia.orgwikipedia.org The reactivity of imines is increased when an electron-withdrawing group is attached to the nitrogen atom. wikipedia.org These reactions can sometimes be catalyzed by Lewis acids, which activate the imine dienophile. wikipedia.org Quantum chemical studies have shown that catalysts can accelerate these reactions by reducing the steric repulsion between the diene and dienophile. rsc.org

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. When a diene and a dienophile react, two diastereomeric products, the endo and exo adducts, can be formed. The Alder endo rule states that the endo product is often the major kinetic product, a preference attributed to stabilizing secondary orbital interactions between the diene and the dienophile's substituents in the transition state. wikipedia.org

However, the generality of the endo rule has been questioned, with studies showing that the simplest Diels-Alder reactions may not be inherently endo-selective. nih.govchemistryworld.com The selectivity can be influenced by steric hindrance, solvent effects, and catalysis. nih.gov

| Diene | Dienophile | Product Stereochemistry |

| (E)-4-methylhexa-3,5-dien-1-ol | 3-Isopropyl acrylate (B77674) thioesters | Exclusive endo-adduct researchgate.net |

| Cyclopentadiene | Maleic Anhydride | Predominantly endo-adduct wikipedia.org |

| 1,3-Butadiene | Acrolein | Near 1:1 endo:exo ratio nih.gov |

Intramolecular Diels-Alder Reactions (IMDA) of Dienone Derivatives

When the diene and dienophile moieties are present within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur to form fused or bridged polycyclic systems. masterorganicchemistry.com These reactions are synthetically valuable due to their efficiency in building molecular complexity. The connecting tether's length and composition are critical in determining the reaction's feasibility and stereochemical outcome. nih.gov

IMDA reactions can be initiated by heat (thermal cyclization) or promoted by catalysts, typically Lewis acids.

Thermal IMDA Cyclizations: These reactions often require elevated temperatures to overcome the activation energy barrier. researchgate.net The stereoselectivity of thermal IMDA reactions can vary and may result in mixtures of diastereomeric products. mdpi.com

Lewis Acid-Promoted IMDA Cyclizations: Lewis acids can significantly accelerate IMDA reactions, often allowing them to proceed at lower temperatures and with improved selectivity. nih.gov The Lewis acid coordinates to a basic site on the dienophile (such as the carbonyl oxygen), which lowers the dienophile's LUMO energy and increases its reactivity. wikipedia.org Computational studies on tethered cycloalkenones have demonstrated that Lewis acid catalysis not only increases the reaction rate but can also enhance the energy difference between the endo and exo transition states, leading to higher diastereoselectivity. nih.gov

The table below illustrates the effect of a Lewis acid catalyst on the stereoselectivity of an IMDA reaction for a terminally activated dienophile, showing a dramatic shift in the product ratio.

| Reaction Condition | cis (endo) Product Ratio | trans (exo) Product Ratio |

| Thermal (150°C, 24 hrs) | 60% | 40% |

| Lewis Acid (EtAlCl₂, 23°C, 36 hrs) | 100% | 0% |

| Data for a representative terminally activated [4.3.0] bicycle system. princeton.edu |

Analysis of Cis/Trans Stereoselectivity in IMDA Reactions

The stereochemical outcome of an IMDA reaction is described by the fusion of the newly formed rings, which can be either cis (corresponding to an endo-like transition state) or trans (corresponding to an exo-like transition state). This selectivity is governed by the geometry of the transition state, which is influenced by the length and flexibility of the tether connecting the diene and dienophile. nih.govuh.edu

For instance, in IMDA reactions of ethylene-tethered hexadienyl acrylates, high cis diastereoselectivity is observed in heat-promoted reactions, and this selectivity is further improved with a Lewis acid catalyst like Et₂AlCl. uea.ac.ukacs.org This preference is attributed to stabilizing secondary orbital interactions in the cis transition state. uea.ac.ukacs.org Conversely, systems with more rigid tethers, such as a benzo-tether, can favor the formation of the trans product due to overriding steric or electronic effects. uea.ac.ukacs.org The composition of the tether also plays a crucial role; reducing the electronegativity of an atom within the tether can diminish cis selectivity. nih.gov

| Tether Type | Reaction Condition | Predominant Stereoisomer | Rationale |

| Ethylene-tethered | Thermal | cis (endo) uea.ac.ukacs.org | Stabilizing secondary orbital interactions uea.ac.ukacs.org |

| Ethylene-tethered | Lewis Acid (Et₂AlCl) | High cis (endo) uea.ac.ukacs.org | Enhancement of secondary orbital interactions uea.ac.ukacs.org |

| Benzo-tethered | Thermal or Lewis Acid | trans (exo) uea.ac.ukacs.org | π-conjugative interactions override secondary orbital effects uea.ac.ukacs.org |

Computational Insights into IMDA Stereoselection

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of complex cyclic systems. In the case of dienone derivatives, the stereochemical outcome of the IMDA reaction can be predicted and rationalized through computational studies. These studies provide valuable insights into the transition state geometries and energy barriers associated with different stereochemical pathways, ultimately allowing for the selective synthesis of a desired stereoisomer.

Photochemical Transformations of Dienone Derivatives

Photochemistry offers a unique avenue for the transformation of dienone derivatives, leading to the formation of structurally diverse products. The absorption of light by the dienone chromophore can induce a variety of reactions, including isomerizations and intramolecular rearrangements.

Upon irradiation, dienone derivatives can undergo a variety of photo-induced isomerizations and intramolecular rearrangements. These transformations are often highly specific and can be used to synthesize complex molecular architectures that are not readily accessible through traditional thermal methods. The nature of the photochemical reaction is dependent on a number of factors, including the wavelength of light used, the solvent, and the specific substitution pattern of the dienone.

The photochemical automerization of dienones is a fascinating process in which the molecule undergoes a series of reversible isomerizations, leading to the scrambling of atomic positions. Mechanistic studies of these processes have revealed the involvement of various transient intermediates, such as triplet states and biradicals. The understanding of these mechanisms is crucial for controlling the outcome of photochemical reactions and for the design of novel photoswitchable molecules.

Electrophilic and Nucleophilic Addition Reactions to Dienone Frameworks

The conjugated dienone framework of this compound is susceptible to attack by both electrophiles and nucleophiles. These addition reactions can occur at various positions within the molecule, leading to a diverse range of products.

The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds, including dienones. wikipedia.org In this reaction, a nucleophile adds to the β-carbon of the dienone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the nucleophile to generate a more reactive species. masterorganicchemistry.com The resulting enolate intermediate is then protonated to yield the final product. masterorganicchemistry.com The Michael addition is a versatile and widely used reaction in organic synthesis, as it allows for the construction of complex molecules in a controlled and predictable manner. wikipedia.org

The mechanism of the Michael addition involves the following steps:

Enolate formation: A base removes a proton from the α-carbon of the nucleophile, generating an enolate ion.

Nucleophilic attack: The enolate ion attacks the β-carbon of the dienone, forming a new carbon-carbon bond and an intermediate enolate.

Protonation: The intermediate enolate is protonated by a proton source, such as water or an alcohol, to give the final product.

Table 1: Key Features of the Michael Addition Reaction

| Feature | Description |

| Reaction Type | Conjugate addition |

| Nucleophile | Typically a soft nucleophile, such as an enolate, amine, or thiol |

| Electrophile | An α,β-unsaturated carbonyl compound (dienone in this case) |

| Key Bond Formation | Carbon-carbon or carbon-heteroatom bond at the β-position |

| Intermediate | Enolate ion |

In addition to nucleophilic attack, the dienone framework can also undergo electrophilic addition. In this type of reaction, an electrophile adds to one of the double bonds of the dienone, generating a carbocation intermediate. This intermediate can then be trapped by a nucleophile to give the final product. The regioselectivity of the electrophilic addition is determined by the stability of the resulting carbocation, with the more stable carbocation being formed preferentially. youtube.com

Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.orgmasterorganicchemistry.com

1,2-addition: The electrophile and nucleophile add to adjacent carbons of one of the double bonds. libretexts.org

1,4-addition: The electrophile and nucleophile add to the ends of the conjugated system (carbons 1 and 4), with a concomitant shift of the remaining double bond. libretexts.orgmasterorganicchemistry.com

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction conditions, such as temperature. libretexts.org At lower temperatures, the 1,2-addition product is often favored (kinetic control), while at higher temperatures, the more stable 1,4-addition product may predominate (thermodynamic control). masterorganicchemistry.com

Table 2: Comparison of 1,2- and 1,4-Electrophilic Addition

| Feature | 1,2-Addition | 1,4-Addition |

| Addition Sites | Adjacent carbons (e.g., C1 and C2) | Ends of the conjugated system (C1 and C4) |

| Double Bond Position | Unshifted | Shifted |

| Kinetic Product | Often favored at low temperatures | - |

| Thermodynamic Product | - | Often more stable and favored at high temperatures |

Compound Index

Ozonolysis and Atmospheric Reactivity of Unsaturated Ketones

Unsaturated ketones are a class of Oxygenated Volatile Organic Compounds (OVOCs) present in the atmosphere, originating from both biogenic and anthropogenic sources rsc.org. Their double bonds make them susceptible to degradation by atmospheric oxidants, primarily ozone (O₃). The study of their ozonolysis is crucial for understanding atmospheric chemistry, including the formation of secondary organic aerosols (SOA) nih.gov.

The rate coefficients for the gas-phase reactions of unsaturated ketones with ozone are determined experimentally, often using relative rate methods in simulation chambers rsc.orgnih.gov. In this technique, the decay of the target compound is measured relative to a reference compound with a known O₃ rate coefficient.

Kinetic studies have provided valuable data for several α,β-unsaturated ketones. The carbonyl group generally has a deactivating inductive effect on the olefinic bond, making these compounds less reactive towards ozone than their corresponding alkene analogues rsc.org. Rate constants for various unsaturated ketones have been determined at ambient temperature (298 ± 2 K) and atmospheric pressure, as detailed in the table below.

| Compound | Rate Coefficient (k) in 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ |

| 3-Penten-2-one | 31 ± 7 |

| 3-Methyl-3-penten-2-one | 80 ± 19 |

| 4-Methyl-3-penten-2-one | 8.4 ± 0.8 |

| 1-Octen-3-one | 10.9 ± 1.2 |

| 3-Octen-2-one | 34.8 ± 3.6 |

| 4-Hexen-3-one | 57.0 ± 6.0 |

Data sourced from Illmann et al. (2021) rsc.org and Tong et al. (2020) nih.gov.

These experimental values are essential for atmospheric modeling. Furthermore, theoretical approaches and structure-activity relationships (SARs) are developed to estimate ozonolysis rate coefficients for a wider range of unsaturated compounds where experimental data is unavailable rsc.orgcopernicus.org.

The kinetics of ozonolysis are significantly influenced by the number and position of substituent groups on the C=C double bond. The presence of a carbonyl group in the β-position to an olefinic bond exerts a net electron-withdrawing effect, which deactivates the double bond and leads to a decrease in the reaction rate constant with ozone nih.gov.

To quantify these effects, a "reactivity factor" (xᵣ) can be used, which is the ratio between the rate coefficient of the carbonyl compound and a chosen core reference structure rsc.org. The choice of the reference structure—for instance, by replacing the carbonyl-containing substituent with a hydrogen or methyl group—is critical for the analysis rsc.org.

Key observations on substituent effects include:

Alkyl Substitution: Increasing alkyl substitution on the C=C bond generally increases the rate of ozonolysis due to the electron-donating inductive effect of alkyl groups. For example, the rate constant for 3-Methyl-3-penten-2-one is significantly higher than that for 3-penten-2-one rsc.org.

Position of Carbonyl Group: The deactivating effect of the carbonyl group is most pronounced when it is conjugated with the double bond (α,β-unsaturated ketones) nih.gov.

Other Functional Groups: The nature of other functional groups in the molecule can also influence reactivity. For instance, the reactivity of unsaturated ketones differs systematically from that of unsaturated acids, aldehydes, and esters rsc.org.

Rearrangement Pathways of Dienones and Related Unsaturated Systems

Dienones and related unsaturated compounds can undergo a variety of rearrangement reactions, driven by factors such as the formation of more stable products or the release of ring strain. These pathways often involve distinct intermediates and transition states.

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. A prominent example in unsaturated systems is the nih.govnih.gov-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements libretexts.org.

A powerful modification of this reaction is the oxy-anion accelerated Cope rearrangement . In this variant, a 1,5-dien-3-ol is first deprotonated with a base (e.g., potassium hydride) to form an alkoxide, or an "oxy-anion" libretexts.orgwikipedia.org. The presence of the negatively charged oxygen atom dramatically accelerates the rate of the subsequent nih.govnih.gov-sigmatropic rearrangement, often by a factor of 10¹⁰ to 10¹⁷. This acceleration allows reactions to proceed under much milder conditions than their purely thermal counterparts researchgate.net. The initial product of the rearrangement is an enolate, which upon workup yields an unsaturated ketone or aldehyde libretexts.org. This method has proven synthetically valuable, for instance, in the formation of cyclic systems like cyclooctadienones from divinylcyclobutanols nih.govresearchgate.net.

Carbenes are neutral, divalent, and highly reactive carbon intermediates containing a carbon atom with a sextet of valence electrons egyankosh.ac.in. They can be involved in the rearrangement of unsaturated systems. A characteristic reaction of carbenes is a 1,2-shift, where a neighboring group (typically hydrogen or an alkyl group) migrates to the electron-deficient carbene carbon to form a stable alkene alchemyst.co.uksinica.edu.tw.

One of the most well-known rearrangements involving a carbene-like intermediate is the Wolff rearrangement. In this reaction, an α-diazoketone rearranges to form a ketene (B1206846), which is a key intermediate for various synthetic transformations alchemyst.co.uklibretexts.org. Although not a dienone itself, this reaction exemplifies how a ketone structure can be modified to undergo rearrangement via a carbene intermediate. Other rearrangements, such as the Stevens rearrangement, can also proceed through carbene-like intermediates where an ylide is formed and subsequently rearranges libretexts.org.

Understanding the detailed mechanisms of molecular rearrangements requires analysis of the potential energy surface, particularly the structure of the transition states that connect reactants, intermediates, and products. Computational chemistry is a powerful tool for this analysis ijrar.org.

For reactions like the dienone-phenol rearrangement, which involves carbocationic intermediates, the key step is often a 1,2-shift ijrar.org. The geometry of the transition state for this migration can be analyzed to understand the reaction pathway. For example, the ratio of the length of the breaking bond to that of the forming bond can indicate whether the transition state is "early" (reactant-like) or "late" (product-like) ijrar.org. This concept is related to the Hammond postulate, which states that for a given reaction step, the transition state will more closely resemble the species (reactant or product) to which it is closer in energy ijrar.org. In some complex reactions, a single transition state can lead to two different products, a phenomenon known as a post-transition state bifurcation, which requires molecular dynamics simulations to predict the product ratio youtube.com.

Spectroscopic Characterization of 4 Methylhexa 1,4 Dien 3 One and Dienone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the intricate structural details of organic molecules. longdom.orgnumberanalytics.comnumberanalytics.com For dienone systems, it provides critical information about the electronic environment of protons and carbons, as well as the stereochemical arrangement of atoms.

¹H NMR for Proton Environment and Coupling Constant Analysis

Proton nuclear magnetic resonance (¹H NMR) spectroscopy is fundamental in defining the hydrogen framework of a molecule. In 4-Methylhexa-1,4-dien-3-one, the chemical shifts (δ) and coupling constants (J) of the protons reveal the electronic effects of the carbonyl group and the double bonds.

The protons on the vinyl group (C1) and the ethylidene group (C5 and C6) are expected to resonate in the olefinic region of the spectrum, typically between 5.0 and 7.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group, which deshields nearby protons, causing them to appear at a higher chemical shift. The methyl protons at position 4 would appear as a singlet in the upfield region, while the methylene (B1212753) protons at position 2 would likely present as a quartet, coupled to the neighboring methyl group.

Analysis of coupling constants is crucial for determining the stereochemistry of the double bonds. For instance, the magnitude of the J-coupling between vinylic protons can distinguish between cis and trans isomers. Generally, trans couplings are larger (typically 12-18 Hz) than cis couplings (typically 6-12 Hz).

Table 1: Representative ¹H NMR Data for Dienone Systems

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| (Z)-isomer of a dienone | Vinyl H | 6.90 | dd | 10.8, 17.2 |

| Vinyl H | 5.27 | d | 17.2 | |

| Vinyl H | 5.16 | d | 11.4 | |

| Allylic H | 5.67 | d | 7.5 | |

| Methyl H | 1.93 | s | ||

| Another dienone example | Vinyl H | 6.45 | dd | 10.6, 17.3 |

| Vinyl H | 5.23 | d | 17.3 | |

| Vinyl H | 5.06 | d | 10.6 | |

| Allylic H | 6.37-6.28 | m | ||

| Methylene H | 2.66-2.37 | m | ||

| Methyl H | 2.15 | s | ||

| Methyl H | 1.85 | s |

This table presents data from various dienone compounds to illustrate typical chemical shifts and coupling constants. rsc.org The specific values for this compound may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. researchgate.net In dienone systems, the carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield (in the range of 180-210 ppm) due to its deshielded environment. rsc.orgrsc.org

The sp²-hybridized carbons of the double bonds will also resonate in the downfield region, generally between 100 and 150 ppm. The chemical shifts of these carbons can provide further information about the electronic distribution within the conjugated system. The sp³-hybridized carbons, such as the methyl and methylene groups, will appear in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. rsc.org

Table 2: Representative ¹³C NMR Data for Dienone Systems

| Compound | Carbon | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|---|

| (Z)-isomer of a dienone | C=O | 210.0 | s (C) |

| C (olefinic) | 134.8 | s (C) | |

| CH (olefinic) | 134.4 | d (CH) | |

| CH (olefinic) | 133.0 | d (CH) | |

| CH (olefinic) | 125.7 | d (CH) | |

| CH (olefinic) | 125.2 | d (CH) | |

| CH₂ (vinylic) | 114.9 | t (CH₂) | |

| CH₃ | 20.3 | q (CH₃) | |

| CH₃ | 16.3 | s (C) | |

| Another dienone example | C=O | 208.0 | s (C) |

| CH (olefinic) | 141.4 | d (CH) | |

| C (olefinic) | 135.8 | s (C) | |

| CH (olefinic) | 130.8 | d (CH) | |

| CH (olefinic) | 125.8 | d (CH) | |

| CH (olefinic) | 125.5 | d (CH) | |

| CH₂ (vinylic) | 112.8 | t (CH₂) | |

| CH₂ | 43.4 | t (CH₂) | |

| CH₃ | 29.9 | q (CH₃) | |

| CH₃ | 11.8 | q (CH₃) |

This table showcases ¹³C NMR data from various dienone compounds to provide a general understanding. rsc.org The specific values for this compound may differ.

Advanced NMR Techniques for Stereochemical Assignments

While ¹H and ¹³C NMR provide foundational structural information, advanced 2D NMR techniques are often necessary for unambiguous stereochemical assignments. longdom.orgnumberanalytics.comipb.pt

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, helping to trace the connectivity of the proton spin systems within the molecule. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the complete molecular structure, especially around quaternary centers. numberanalytics.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is a powerful tool for determining stereochemistry, such as the relative configuration of substituents around a double bond or a chiral center. ipb.pt

For this compound, NOESY experiments could definitively establish the E/Z geometry of the C4=C5 double bond by observing through-space interactions between the methyl group at C4 and the protons at C5 or C6.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. core.ac.uklibretexts.org

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. core.ac.uk For dienones, fragmentation can also occur at the double bonds. core.ac.uk

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 110 | [C₇H₁₀O]⁺ | Molecular Ion |

| 95 | [C₆H₇O]⁺ | Loss of a methyl radical (CH₃) |

| 81 | [C₅H₅O]⁺ | Alpha-cleavage, loss of an ethyl radical (C₂H₅) |

| 67 | [C₄H₃O]⁺ | Further fragmentation |

| 43 | [C₂H₃O]⁺ | Acetyl cation, characteristic of methyl ketones |

This table is predictive and based on general fragmentation patterns of ketones and dienones.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.orgrsc.org This precision allows for the determination of the exact molecular formula of a compound, as each formula has a unique exact mass. For this compound (C₇H₁₀O), HRMS would distinguish it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tpcj.org A sample mixture is first separated into its individual components by the GC, and then each component is analyzed by the MS. researchgate.netpjps.pk This is particularly useful for analyzing the purity of a sample of this compound and for identifying any isomers or impurities that may be present. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu For dienone systems, IR spectroscopy is particularly effective at confirming the presence of key structural features.

Identification of Carbonyl and Alkene Stretching Frequencies

The IR spectrum of a dienone like this compound is characterized by strong absorptions corresponding to the stretching vibrations of its carbonyl (C=O) and alkene (C=C) groups. jove.com The position of these absorption bands is sensitive to the molecular environment, particularly conjugation.

Conjugation of a carbonyl group with a carbon-carbon double bond, as seen in conjugated dienones, results in delocalization of the π-electrons. This delocalization lowers the bond strength of the carbonyl group, causing its stretching frequency to decrease compared to a simple aliphatic ketone. pg.edu.plmsu.edu Typically, saturated ketones absorb in the range of 1715–1750 cm⁻¹, whereas the C=O stretch in conjugated ketones is shifted to a lower wavenumber, generally appearing in the 1650–1700 cm⁻¹ region. libretexts.orgpressbooks.pub

The C=C stretching vibrations in conjugated systems also appear in the IR spectrum, typically in the range of 1600–1650 cm⁻¹. pressbooks.pub These bands are often of medium intensity. The carbonyl absorption is significantly stronger and more intense than the alkene absorption due to the large change in dipole moment associated with the C=O bond stretching. jove.com

Table 1: Typical IR Absorption Frequencies for Dienone Systems

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1700 libretexts.orgpressbooks.pub | Strong jove.com |

| Alkene (C=C) | Stretching | 1600 - 1650 pressbooks.pub | Medium to Weak jove.com |

This table presents generalized data for conjugated ketone systems.

Matrix Isolation IR Studies of Reactive Dienone Intermediates

Matrix isolation is a powerful experimental technique used to study highly reactive and short-lived chemical species. ebsco.com The method involves trapping the species of interest, such as a reactive dienone intermediate, in a cryogenic matrix of an inert gas, like argon or nitrogen, at temperatures near absolute zero. ebsco.comuc.edu This process immobilizes the reactive molecules, preventing them from reacting with each other and allowing for detailed spectroscopic analysis. ebsco.comfu-berlin.de

This technique is particularly valuable for studying the mechanisms of chemical reactions by identifying and characterizing the transient intermediates that are formed. uc.edu By generating the reactive species within the matrix, for instance through photolysis of a stable precursor, their IR spectra can be recorded. wikipedia.org The low temperatures and isolation simplify the spectra by inhibiting molecular rotation and populating only the lowest vibrational states, leading to sharper and more easily interpretable absorption bands. wikipedia.org While specific matrix isolation studies on this compound are not prominently documented, the technique has been widely applied to investigate various reactive intermediates in complex chemical processes. ebsco.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. utdallas.edu For conjugated molecules like dienones, this technique provides crucial information about the electronic structure. libretexts.org

Analysis of π–π* Transitions in Conjugated Dienone Systems

In conjugated dienones, the most significant electronic transition observed in the UV-Vis spectrum is the π–π* transition. libretexts.orgdavuniversity.org This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu

In addition to the strong π–π* transition, unsaturated ketones can also exhibit a much weaker n–π* transition at a longer wavelength, which involves promoting a non-bonding electron from the oxygen atom to an antibonding π* orbital. davuniversity.orgmsu.edu

Table 2: Electronic Transitions in Conjugated Dienones

| Transition Type | Description | Typical Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Electron excitation from a π bonding orbital to a π* antibonding orbital. davuniversity.org | 215-250 nm jove.com | Strong (>10,000) msu.edu |

This table presents generalized data for conjugated ketone systems.

Correlation with Advanced Theoretical Calculations

Modern computational chemistry provides powerful tools for predicting and interpreting the electronic spectra of molecules. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the UV-Vis absorption spectra of organic compounds. researchgate.netresearchgate.net

By performing TD-DFT calculations, it is possible to predict the excitation energies and corresponding oscillator strengths (which relate to absorption intensity) for electronic transitions. muni.cz These theoretical calculations allow for the assignment of specific absorption bands in an experimental spectrum to particular electronic transitions, such as characterizing them as π–π* or n–π*. researchgate.netmuni.cz The calculated spectra can be compared with experimental results to validate both the theoretical model and the interpretation of the experimental data. researchgate.net This synergy between experimental spectroscopy and theoretical calculations is crucial for a detailed understanding of the electronic properties of complex molecules like dienones.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Dienone Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study chemical species that have one or more unpaired electrons. unibo.itnih.gov This makes it an ideal method for investigating paramagnetic species, such as free radicals, that could be derived from dienone systems. libretexts.org

The principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the spin of an unpaired electron rather than an atomic nucleus. libretexts.orgbhu.ac.in When a paramagnetic species is placed in a strong magnetic field, the unpaired electron's spin can align in two different energy states. unibo.it Absorption of microwave radiation can induce a transition, or "resonance," between these states. bhu.ac.in

The resulting ESR spectrum provides information about the local environment and distribution of the unpaired electron within the molecule. bhu.ac.in Interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) causes the ESR signal to split into multiple lines, a phenomenon known as hyperfine splitting. libretexts.org Analysis of this splitting pattern can help identify the specific radical species and map the electron density across the molecule. unibo.it Although most stable molecules are not ESR-active, the technique is highly sensitive for detecting even very low concentrations of radical intermediates that might form during reactions involving dienones. libretexts.org

Determination of Zero-Field Splitting (ZFS) Parameters for Triplet States

The triplet state of a molecule, a quantum state where two electrons have parallel spins, is of significant interest in understanding photochemical reactivity and electronic structure. The degeneracy of these spin sublevels is lifted even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). chemrxiv.org This splitting arises from the magnetic dipole-dipole interaction between the two unpaired electrons (spin-spin coupling) and the interaction of the spin magnetic moment with the orbital angular momentum (spin-orbit coupling). chemrxiv.org The ZFS is characterized by the parameters D and E, which describe the magnitude of the splitting and the symmetry of the interaction, respectively.

The magnitude of the D value is inversely proportional to the cube of the average distance between the two unpaired electrons. Consequently, a smaller D value suggests a greater delocalization of the triplet state wavefunction. peeksgroup.com

Table 1: Representative Zero-Field Splitting Parameters for a Related Triplet Carbene

| Compound | D (cm⁻¹) | E (cm⁻¹) | Method |

| 5-methylhexa-1,2,4-triene-1,3-diyl | 0.5054 | 0.0045 | Experimental (ESR in Ar matrix) |

This table presents data for a related compound to illustrate typical ZFS parameter values, as specific data for this compound was not found. researchgate.net

Investigations of Spin Density Delocalization

The distribution of the unpaired electron spin density in a triplet state is crucial for understanding its reactivity and electronic properties. Spin density delocalization refers to the extent to which the unpaired electrons are spread over the molecular framework. mdpi.com In conjugated systems like dienones, the π-system can facilitate significant delocalization.

Techniques like transient Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) are powerful for mapping spin density distribution. peeksgroup.com Hyperfine couplings between the unpaired electrons and magnetic nuclei (e.g., ¹H) are sensitive to the spin density at the position of the nucleus. peeksgroup.com By analyzing these couplings, a detailed picture of spin delocalization can be constructed. peeksgroup.com

Theoretical calculations are also instrumental in visualizing and quantifying spin density. DFT calculations, for example, can provide spin density maps that show the distribution of alpha and beta spin electrons across the molecule. mdpi.com Studies on various π-conjugated systems have shown that the extent of delocalization can be influenced by molecular geometry and the number of conjugated units. peeksgroup.com For instance, in a series of linear porphyrin oligomers, it was found that the spin density was localized mainly on two to three porphyrin units rather than being evenly distributed over the entire π-system. peeksgroup.com In contrast, a cyclic porphyrin hexamer showed complete delocalization over all six units, highlighting the role of symmetry and structure. peeksgroup.com

For a dienone like this compound, one would expect the spin density in the triplet state to be delocalized over the conjugated C=C-C=O system and the attached vinyl and methyl groups. The precise distribution, however, would require specific experimental or computational studies.

X-Ray Crystallography for Definitive Solid-State Structural Elucidation (if applicable for related dienones or adducts)

While a crystal structure for this compound itself is not reported in the provided search results, X-ray crystallography has been successfully applied to other dienone systems and their derivatives, demonstrating its utility in this class of compounds. rsc.orgrsc.org For example, the solid-state structure of 2,6-di(3-pyridylmethylidene)cyclohexanone, a pyridine-containing dienone, was elucidated by X-ray diffraction. rsc.orgrsc.org This study revealed that the molecule adopts a twisted, rather than a planar, conformation in the solid state. rsc.orgrsc.org

Furthermore, the technique has been used to characterize adducts and coordination polymers formed from dienone-based ligands. rsc.orgrsc.org The X-ray structure of a silver(I) coordination polymer with the aforementioned dienone ligand showed a polymeric chain with a transoid zigzag conformation. rsc.orgrsc.org Such studies are crucial for understanding intermolecular interactions, such as π-π stacking, and for the rational design of new materials with specific properties. rsc.orgrsc.org

The applicability of X-ray crystallography to this compound or its adducts would be contingent on the ability to grow single crystals of sufficient quality. wikipedia.org If successful, the resulting crystal structure would provide unambiguous information about its solid-state conformation, including the planarity of the dienone system and the orientation of the methyl and vinyl substituents.

Table 2: Illustrative Crystallographic Data for a Related Dienone System

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2,6-di(3-pyridylmethylidene)cyclohexanone | C₁₉H₁₆N₂O | Monoclinic | P2₁/c | 11.581(2) | 10.329(2) | 12.636(3) | 99.18(3) |

This table presents data for a related dienone to illustrate the type of information obtained from X-ray crystallography. The data is for compound 1 in the cited source. rsc.org

Computational and Theoretical Studies of 4 Methylhexa 1,4 Dien 3 One

Quantum Chemical Calculation Methodologies Applied to Dienones

A variety of quantum chemical methods are employed to investigate the properties of conjugated systems such as dienones. These computational techniques allow for the detailed examination of electronic structure and its influence on chemical behavior, providing a foundational understanding of the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size. mdpi.comscirp.org DFT methods calculate the electronic structure of a molecule based on its electron density, providing a framework to derive numerous chemical properties. mdpi.com

DFT calculations are highly effective for elucidating the electronic structure of 4-methylhexa-1,4-dien-3-one. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For a dienone system, the HOMO is typically a π-orbital distributed across the conjugated diene and carbonyl group, while the LUMO is a π* anti-bonding orbital.

Table 1: Illustrative Frontier Molecular Orbital Data for a Dienone System Calculated via DFT

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | π-orbital, primarily located on the C=C-C=C backbone. |

| LUMO | -1.8 | π*-orbital, with significant coefficients on the carbonyl carbon and β-carbon. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate reactivity, typical for conjugated enones. |

Note: This table presents typical values for a dienone system to illustrate the output of DFT calculations; specific values for this compound would require a dedicated computational study.

Conceptual DFT provides a range of reactivity indices that quantify and predict the chemical behavior of molecules. mdpi.com These indices are derived from the change in energy as electrons are added or removed. For this compound, these descriptors can predict the most likely sites for nucleophilic or electrophilic attack.

Chemical Potential (μ): Related to the negative of electronegativity, it measures the escaping tendency of electrons from a system.

Global Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com

Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule. The Fukui function f+(r) indicates the propensity of a site for a nucleophilic attack, while f-(r) points to sites susceptible to electrophilic attack. For a dienone, the carbonyl carbon and the β-carbon of the enone system are often predicted as key electrophilic sites.

Table 2: Representative DFT-Calculated Reactivity Indices

| Index | Definition | Illustrative Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 eV | Indicates the general reactivity and electron-donating/accepting tendency. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 eV | Suggests moderate stability. |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.67 eV | Classifies the molecule as a moderate to strong electrophile. |

Note: The values in this table are illustrative for a generic dienone and are meant to represent the type of data generated from DFT calculations. mdpi.com

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. rsc.org By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS), computational chemists can predict the feasibility and kinetics of a reaction. For reactions involving this compound, such as cycloadditions or nucleophilic additions, DFT can be used to calculate the activation energy (the energy barrier from reactant to TS), which determines the reaction rate. This approach helps to distinguish between competing reaction pathways and to understand the factors that control the outcome of a reaction. acs.orgresearchgate.net

Diels-Alder reactions, a class of [4+2] cycloadditions, are renowned for their stereoselectivity. DFT calculations are instrumental in predicting and explaining the stereochemical outcomes (e.g., endo vs. exo selectivity) of these reactions. nih.gov By modeling the transition state structures for different stereochemical pathways, the relative activation energies can be computed. The pathway with the lower activation energy is predicted to be the kinetically favored one, thus determining the major product. researchgate.netacs.org For a dienone like this compound acting as a dienophile, DFT can assess the steric and electronic interactions in the endo and exo transition states to predict the stereochemical preference of the cycloaddition. acs.orgfigshare.commdpi.com

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for studying electronic excited states. rsc.orguci.educhemrxiv.org TD-DFT can accurately predict the electronic absorption spectra (e.g., UV-Vis spectra) of molecules like this compound. researchgate.netresearchgate.net The calculations yield vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. This allows for the assignment of specific electronic transitions, such as the n → π* transition associated with the carbonyl group's lone pair and the π → π* transitions of the conjugated system.

Table 3: Sample TD-DFT Output for a Conjugated Dienone

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | 3.54 | 350 | 0.01 | n → π |

| S0 → S2 | 4.96 | 250 | 0.75 | π → π |

Note: This table provides an example of data obtained from TD-DFT calculations on a representative dienone, illustrating the prediction of electronic transitions.

Configuration Interaction with Single Excitation (CIS) Calculations for Spectroscopy

Configuration Interaction with Single Excitation (CIS) is a foundational ab initio method used to describe the electronic excited states of molecules. This technique is particularly valuable for interpreting ultraviolet-visible (UV-vis) absorption spectra. For conjugated systems like this compound, the CIS method can predict the energies of electronic transitions, which correspond to the absorption of light.

Research on similar organic compounds, such as sesquiterpenes, demonstrates that CIS calculations provide reliable predictions of excited state energies and can be used to assign specific electronic transitions. researchgate.net In the case of this compound, the most significant transitions are expected to be the π–π* transitions associated with the conjugated diene and ketone framework. researchgate.net CIS calculations can help to identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands observed experimentally. researchgate.net

High-Level Ab Initio Methods for Accurate Spectroscopic Parameter Prediction

While CIS is useful, more sophisticated techniques known as high-level ab initio methods are required for achieving high accuracy in predicting spectroscopic parameters. These methods, which include Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation—the interaction between electrons that is neglected in simpler models like the Hartree-Fock method. wikipedia.org

Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in quantum chemistry for their ability to yield highly accurate results. weizmann.ac.il When applied to molecules like this compound, these calculations can predict vibrational frequencies (corresponding to infrared spectroscopy) with remarkable precision, often to within a few wavenumbers (cm⁻¹) of experimental values. weizmann.ac.il Such accuracy is crucial for confirming molecular structure and understanding the dynamics of bond vibrations within the molecule. However, the computational cost of these high-level methods is significant, scaling rapidly with the size of the molecule. wikipedia.org

Theoretical Investigations of Electronic Structure and Bonding in Dienones

Analysis of Spin Density Distribution in Unpaired Electron Systems

Spin density is a key property for understanding molecules with one or more unpaired electrons, such as radicals or molecules in a triplet excited state. It is defined as the difference between the probability density of "spin-up" (α) electrons and "spin-down" (β) electrons at any given point in the molecule. psu.edu Analyzing the spin density distribution reveals how the unpaired electron(s) are delocalized across the molecular framework. aps.orgunimi.it

For this compound, if it were to exist as a radical anion (formed by adding an electron) or in a triplet state (formed by photoexcitation), the unpaired electrons would not be localized on a single atom. Instead, the spin density would be distributed across the conjugated π-system. Computational studies can map this distribution, showing which atoms bear the most unpaired electron character. This information is critical for predicting the molecule's reactivity in radical reactions and for interpreting data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which directly measures electronic spin density. psu.edu

Assessment of Conjugative and Delocalization Effects in Dienone Frameworks

The framework of this compound contains a conjugated system of double bonds (C=C–C=C–C=O). This conjugation leads to electron delocalization, where the π-electrons are spread over multiple atoms, resulting in increased molecular stability. Theoretical methods are essential for quantifying the extent of this delocalization.

Techniques such as Natural Bond Orbital (NBO) analysis can be employed to study these effects. NBO analysis examines the interactions between filled and vacant orbitals within the molecule. For a dienone, it can quantify the stabilization energy associated with the delocalization of π-electrons from the C=C bonds into the π* antibonding orbitals of adjacent bonds, including the C=O group. Studies on related systems show that resonance within a π-electron system provides a significant stabilizing component to the net bonding energy. acs.org This delocalization affects the molecule's geometry, electronic properties, and reactivity.

Conformational Analysis and Isomerism of this compound

The structure of this compound allows for several types of isomerism, which can be explored through computational analysis.

Structural Isomers: These are compounds with the same molecular formula (C₇H₁₀O) but different atomic connectivity. Examples include moving the double bonds or the methyl group to other positions, such as 4-Methylhexa-1,5-dien-3-one or 2-Methylhexa-1,4-dien-3-one.

Geometric Isomers: The double bond between carbons 4 and 5 (C4=C5) can exist in two different geometric configurations: (E)- and (Z)-isomers, depending on the relative positions of the substituents. The terminal C1=C2 double bond does not exhibit this type of isomerism.

Conformational Isomers (Conformers): These are different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. For this compound, a key rotation is around the C3–C4 single bond. This gives rise to different orientations of the dienone system, commonly referred to as s-trans and s-cis conformers. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them.

Theoretical Prediction of Thermochemical Properties

Theoretical chemistry provides robust methods for calculating the thermochemical properties of molecules, such as their standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). acs.org These calculations are vital for understanding the stability and energy content of a compound.

High-accuracy composite methods, such as the Complete Basis Set (CBS) models, are specifically designed to yield reliable thermochemical data. acs.org An alternative approach involves using isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. uis.edu.co By choosing reference compounds with well-known experimental thermochemical values, this method effectively cancels out systematic errors in the calculations, leading to highly accurate predictions for the target molecule. uis.edu.conih.gov

The table below presents theoretically calculated thermochemical properties for several acyclic dienones related to this compound, demonstrating the type of data that can be obtained from such studies.

| Compound | ΔfH° (kcal/mol) at 298 K | S° (cal/mol·K) at 298 K | Cp (cal/mol·K) at 300 K |

|---|---|---|---|

| hexa-1,5-dien-3-one | -5.84 | 90.07 | 31.89 |

| 2-methylpenta-1,4-dien-3-one | -10.53 | 86.14 | 31.34 |

| 2,4-dimethylpenta-1,4-dien-3-one | -19.10 | 95.07 | 36.80 |

| 2-methylhexa-1,5-dien-3-one | -15.74 | 96.69 | 37.49 |

Data sourced from theoretical calculations on related dienone structures. acs.org

Calculation of Standard Heats of Formation for Dienone Structures

The standard heat of formation (ΔHf°) of a compound is a critical thermodynamic property, representing the enthalpy change when one mole of the substance is formed from its constituent elements in their most stable states under standard conditions (typically 298.15 K and 1 bar). nih.gov For complex organic molecules like this compound, direct experimental measurement can be challenging. Consequently, computational chemistry methods are frequently employed to predict these values with a high degree of accuracy.

Modern quantum chemical methods, particularly Density Functional Theory (DFT), have become powerful tools for calculating thermochemical data. scirp.org DFT methods, such as the widely used B3LYP functional, can calculate the total electronic energy of a molecule. researchgate.net This energy can then be converted into a heat of formation through various schemes, often involving isodesmic reactions.

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. acs.org By choosing a reaction that involves the target molecule (e.g., a dienone) and reference compounds with well-established experimental ΔHf° values, the unknown heat of formation can be calculated with significant cancellation of systematic errors in the computational method. researchgate.net

For instance, the heat of formation for a dienone structure can be determined by calculating the enthalpy change (ΔHrxn) of a balanced isodesmic reaction. The ΔHf° of the target molecule is then derived using Hess's law:

ΔH°rxn = ΣΔHf°(products) - ΣΔHf°(reactants)

Computational studies on related dienone and ketone structures have demonstrated the reliability of these methods. For example, calculations on various nitroester energetic compounds using the B3PW91/6-31G** method yielded reliable heats of formation with a mean absolute deviation of only 1.1 kcal/mol compared to experimental data. researchgate.net Similarly, theoretical predictions for the relative stability of ketene (B1206846) dimers, which are structurally related to dienones, found that diketene (B1670635) is thermodynamically favored over its cyclobutane-1,3-dione (B95015) tautomer, a result derived from high-level procedures like CBS-Q. acs.org These approaches provide a robust framework for accurately estimating the standard heat of formation for this compound.

Table 1: Example of Calculated Heats of Formation for Related Carbonyl Compounds

| Compound | Computational Method | Calculated ΔHf° (kcal/mol) |

|---|---|---|

| Nitrobenzene | DFT (various) | 14.84 |

| 1,3-Dinitrobenzene | DFT (various) | 12.84 |

| Pent-1-en-3-one | CBS-Q | -32.60 acs.org |

Application of Group Additivity Values (GAVs) for Property Estimation

The Group Additivity (GA) method, pioneered by Benson, is a powerful and widely used empirical approach for estimating the thermochemical properties of organic molecules, including the standard heat of formation. wikipedia.org This method is based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its smaller, constituent chemical groups. wikipedia.orgwikipedia.org This approach avoids the high computational cost of ab initio quantum mechanical calculations and can provide estimates with an accuracy often comparable to experimental uncertainty. nist.gov

To estimate the ΔHf° of this compound, the molecule is dissected into its fundamental groups. Each group's contribution, or Group Additivity Value (GAV), has been empirically determined by fitting a large database of experimental thermochemical data. nist.gov

The structure of this compound consists of the following groups:

A vinyl group (CH2=CH-)

A carbonyl group (-C(O)-)

A carbon-carbon double bond with a methyl substituent (C=C(CH3)-)

A methyl group (-CH3) attached to a double bond

A carbon atom linking these groups

The heat of formation is calculated by summing the GAVs for each of these groups. Additional corrections for non-nearest-neighbor interactions, such as gauche interactions or cis-isomerism, may also be necessary to refine the estimate. researchgate.net

For example, the GAVs for groups relevant to unsaturated ketones have been compiled and revised over the years. nist.govumsl.edu The table below presents a selection of relevant GAVs for estimating the enthalpy of formation in the gas phase.

Table 2: Selected Group Additivity Values for Enthalpy of Formation (Gas, 298.15 K)

| Group | Benson Notation | GAV (kcal/mol) |

|---|---|---|

| Primary vinyl | Cd-(H)2 | 6.27 wikipedia.org |

| Vinylic carbon bonded to one carbon | Cd-(C)(H) | 8.55 wikipedia.org |

| Carbonyl bonded to two carbon atoms | CO-(C)2 | -31.30 |

| Methyl group bonded to a double bond | C-(Cd)(H)3 | -10.00 wikipedia.org |

| Vinylic carbon double-bonded to another vinylic carbon and single-bonded to a carbon | Cd-(Cd)(C) | 8.76 wikipedia.org |

Note: GAVs are taken from various sources and may be subject to revision. The value for CO-(C)₂ is a representative value for ketones.

By summing the appropriate GAVs for the fragments of this compound and applying necessary corrections, a reliable estimate of its heat of formation can be obtained. This method is particularly valuable when experimental data is unavailable or for rapidly screening the properties of numerous compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (Conceptual)

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights that are often inaccessible through experimental methods alone. nih.govnih.gov For a molecule like this compound, MD simulations can conceptually be used to explore its dynamic properties and intermolecular interactions.

An MD simulation begins with a defined initial set of positions and velocities for all atoms in the system. The forces acting on each atom are then calculated using a molecular mechanics force field (e.g., GAFF, AMBER, CHARMM). nih.govresearchgate.net These force fields are collections of parameters that define the potential energy of the system as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions.

By integrating the equations of motion, the simulation predicts the trajectory of each atom over a specific period, typically from picoseconds to microseconds. Analysis of these trajectories can reveal a wealth of information about this compound:

Conformational Dynamics: The molecule is not static; its single bonds can rotate, leading to different spatial arrangements or conformers. MD simulations can map the conformational landscape, identify the most stable conformers, and calculate the energy barriers between them. This is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Transport Properties: From the atomic trajectories, properties like the diffusion coefficient can be calculated. nih.gov This helps in understanding how the molecule moves through a medium, which is relevant in various chemical and biological contexts.

Vibrational Analysis: The atomic motions from an MD simulation can be analyzed to produce a vibrational spectrum. While less precise than quantum mechanical calculations, it can provide a qualitative understanding of the molecule's vibrational modes.

In essence, MD simulations would allow researchers to observe the behavior of this compound in a "virtual microscope," providing a conceptual bridge between its static chemical structure and its dynamic behavior in a realistic environment. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

| 1,3-Dinitrobenzene |

| Pent-1-en-3-one |

| Hexa-1,5-dien-3-one |

| Ketene |

| Diketene |

| Cyclobutane-1,3-dione |

| Water |

| 2-methylhexa-1,3-diene-5-yne |

Synthetic Applications and Utility in Complex Molecule Construction

4-Methylhexa-1,4-dien-3-one as a Key Synthetic Building Block

The unique structural features of this compound make it an important starting material for the synthesis of more complex molecules. Its reactivity allows for the construction of various molecular skeletons, highlighting its significance in synthetic organic chemistry.

Precursor to Substituted Six-Membered Carbocyclic Rings

The conjugated diene system within this compound and its derivatives is perfectly primed for Diels-Alder reactions, a powerful method for constructing six-membered rings. This cycloaddition reaction has been widely employed to create substituted cyclohexene (B86901) and cyclohexane (B81311) derivatives, which are common motifs in many natural products and biologically active compounds. For instance, the reaction of dienol derivatives of this compound with various dienophiles leads to the formation of highly functionalized bicyclic lactones. colab.wsresearchgate.net These structures can serve as key intermediates in the synthesis of more complex molecules. preprints.org

The strategic placement of substituents on the dienone or the dienophile allows for a high degree of control over the stereochemistry of the resulting cyclic products. This control is crucial for the synthesis of specific stereoisomers of target molecules. The versatility of the Diels-Alder reaction using dienone templates has been demonstrated in the synthesis of a variety of complex natural products. preprints.org

Role in Cascade and Pericyclic Reaction Sequences

The reactivity of this compound extends beyond simple cycloadditions, enabling its participation in elegant cascade and pericyclic reaction sequences. pitt.edu Pericyclic reactions, such as the Diels-Alder reaction, are a cornerstone of its utility, allowing for the stereospecific formation of cyclic systems. uni-konstanz.deresearchgate.net These reactions can be part of a domino sequence, where a single synthetic operation triggers a series of intramolecular transformations to rapidly build molecular complexity from simple starting materials. pitt.edu

For example, an intermolecular Diels-Alder reaction of a dienol related to this compound can be followed by a lactonization step, effectively constituting a formal intramolecular Diels-Alder reaction to produce bicyclic lactones. colab.wsresearchgate.net Such sequences are highly efficient, minimizing the number of synthetic steps, purification procedures, and reagent use, which aligns with the principles of green chemistry. The development of such cascade reactions is a significant area of research in organic synthesis. pitt.edu

Enantioselective Synthesis Utilizing Dienone Reactivity

The creation of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science. The dienone scaffold of this compound provides an excellent platform for developing enantioselective synthetic strategies.

Kinetic Resolution in Asymmetric Diels-Alder Reactions with Chiral Auxiliaries

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of Diels-Alder reactions, a chiral auxiliary attached to the dienophile can induce a rate difference in the reaction with the two enantiomers of a racemic diene, or vice-versa. This results in the preferential formation of one diastereomeric product, allowing for the separation of the unreacted enantiomer. rsc.org

The use of chiral thioesters as dienophiles in reactions with dienols related to this compound has been shown to be an effective method for achieving kinetic resolution. colab.wsresearchgate.netresearchgate.net This approach leads to the formation of enantiomerically enriched bicyclic lactones, which are valuable intermediates for the synthesis of natural products. colab.ws The efficiency of the kinetic resolution is dependent on the nature of the chiral auxiliary and the reaction conditions. rsc.org

Access to Enantiomerically Pure Cyclohexene Derivatives

The enantioselective Diels-Alder reaction is a premier method for accessing enantiomerically pure cyclohexene derivatives. researchgate.net By employing chiral catalysts or chiral auxiliaries, it is possible to control the absolute stereochemistry of the newly formed stereocenters in the cyclohexene ring. acs.org These methods have been successfully applied to the synthesis of a wide range of enantiomerically pure compounds. researchgate.net

The use of chiral Lewis acid catalysts, for example, can activate the dienone towards cycloaddition while creating a chiral environment that directs the approach of the dienophile, leading to high levels of enantioselectivity. nih.govrushim.ru Similarly, organocatalysis has emerged as a powerful tool for enantioselective Diels-Alder reactions, offering a metal-free alternative. nih.govacs.org These strategies have enabled the synthesis of enantiomerically pure building blocks for the construction of complex target molecules. uni-konstanz.de

Enantioselective Synthesis of Bicyclic Lactones from Related Dienols

The enantioselective synthesis of bicyclic lactones from dienols structurally related to this compound has been a significant focus of research. colab.wsresearchgate.netox.ac.uk These bicyclic lactones are important synthetic intermediates, particularly for the synthesis of eunicellane (cladiellane) diterpenes. colab.wsresearchgate.net

One successful approach involves the intermolecular Diels-Alder reaction of a dienol with a chiral thioester dienophile. colab.wsresearchgate.netresearchgate.net The resulting endo-adduct can then be cyclized to form the desired bicyclic lactone with high enantioselectivity. colab.wsresearchgate.net Another strategy utilizes chiral Lewis acid templates to mediate the Diels-Alder reaction, which can also provide high levels of stereocontrol. preprints.org These methods provide access to enantiomerically pure bicyclic lactones that can be further elaborated into complex natural products. rsc.orgscielo.br

Interactive Data Table: Enantioselective Diels-Alder Reactions

| Diene/Dienol | Dienophile | Catalyst/Auxiliary | Product | Enantiomeric Ratio/Excess | Reference |

| (E)-4-methylhexa-3,5-dien-1-ol | Chiral Thioester | None | Bicyclic Lactone | N/A | colab.wsresearchgate.net |

| Racemic Norcaradienes | Enone Derivatives | Chiral Cobalt(II) Complex | Tricyclo[3.2.2.0]nonenes | High | rsc.org |

| 2,4-Dienols | Methyl Acrylate (B77674) | Chiral Zn(II)/Mg(II) Bimetallic Template | Bicyclic γ-Lactones | High | researchgate.net |

| Cyclic 2,4-Dienones | 2-Vinylindoles | Chiral Phosphoric Acid | Tetrahydrocarbazoles | High | nih.gov |

Formation of Complex Polycyclic Architectures via Dienone Cycloadditions

The conjugated diene system within this compound and structurally related dienones serves as a versatile platform for the construction of complex polycyclic frameworks through cycloaddition reactions. The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, is particularly prominent, allowing for the stereocontrolled formation of six-membered rings. libretexts.org These reactions are pivotal in generating molecular complexity rapidly, establishing multiple stereocenters in a single step, and providing access to core structures found in numerous natural products.

Construction of cis-Fused Bicyclic Ring Systems

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for synthesizing fused bicyclic systems, often with a high degree of stereoselectivity. While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of analogous dienone and diene systems provides significant insight. The formation of cis-fused ring systems is often favored kinetically in IMDA reactions, a principle that is fundamental to the synthesis of many complex molecules. umich.edu

For instance, the cycloaddition of dienones can be catalyzed by Lewis acids to afford bicyclic ketones. These reactions can proceed with high regio- and stereoselectivity to yield halo-substituted bicyclo[2.2.2]octenone derivatives. Similarly, domino reactions involving cycloadditions have been shown to be highly stereoselective, resulting in the formation of cis-fused systems. uoi.gr

A closely related compound, (E)-4-methylhexa-3,5-dien-1-ol, demonstrates the utility of this structural motif. Its intermolecular Diels-Alder reaction with various dienophiles leads to adducts that can be subsequently cyclized to form bicyclic lactones. colab.wsox.ac.uk This two-step process, which mirrors a formal intramolecular cycloaddition, is often more facile and controllable. colab.wsox.ac.ukresearchgate.net The use of chiral thioesters as dienophiles in these reactions can lead to the enantioselective synthesis of bicyclic lactones, which are valuable intermediates for natural product synthesis. colab.wsox.ac.ukresearchgate.net

Table 1: Examples of Diels-Alder Reactions with Dienone/Diene Precursors for Bicyclic System Construction

| Diene/Dienone Precursor | Dienophile | Product Type | Key Feature | Reference |

| (E)-4-methylhexa-3,5-dien-1-ol | 3-Isopropyl acrylate thioesters | Bicyclic lactone | Enantioselective synthesis using chiral thioesters | colab.ws, ox.ac.uk |

| 2-Halocycloalk-2-enones | Various dienes | cis-Fused bicyclic ketones | Lewis acid-catalyzed, high regioselectivity | |

| Divinyl Ketones | Diethyl fumarate | Substituted cyclohexene | High endo-selectivity and π-facial preference | nih.gov |

Application in the Total Synthesis of Natural Products Incorporating Dienone-Derived Scaffolds (e.g., diterpenes, alkaloids)

Dienone-derived scaffolds are crucial intermediates in the total synthesis of a wide array of natural products, including structurally complex diterpenes and alkaloids. The strategic use of cycloaddition reactions involving dienones allows for the efficient assembly of the core polycyclic skeletons of these molecules.

An oxidative dearomatization/Diels-Alder cycloaddition cascade is a powerful strategy that has been employed in the synthesis of diterpenoid alkaloids. nih.gov This approach enables the rapid construction of intricate molecular architectures from relatively simple phenolic precursors. researchgate.net The resulting dienone is poised for an intramolecular cycloaddition to build the complex ring systems characteristic of these natural products.

The synthetic utility of dienone cycloaddition products is highlighted in the synthesis of eunicellane (cladiellane) diterpenes. The bicyclic lactone synthesized from (E)-4-methylhexa-3,5-dien-1-ol serves as a key intermediate for this class of marine natural products. colab.wsox.ac.ukresearchgate.net Furthermore, dienone-derived cycloadducts are instrumental in the synthesis of various other natural products. For example, intramolecular [4+3] cycloadditions of dienones have been utilized to construct the seven-membered rings found in certain natural product frameworks.

Table 2: Application of Dienone Cycloadditions in Natural Product Synthesis

| Natural Product Class | Key Synthetic Strategy | Dienone Role | Reference |

| Diterpenoid Alkaloids | Oxidative dearomatization/IMDA cascade | Key intermediate for polycyclic core construction | nih.gov |

| Eunicellane Diterpenes | Intermolecular Diels-Alder/lactonization | Precursor to key bicyclic lactone intermediate | colab.ws, ox.ac.uk |

| Steroids (e.g., Estrone) | Diels-Alder cycloaddition | Furano diene approach to build steroid core | uoi.gr |

| Atropurpuran (Diterpene) | Intramolecular Diels-Alder reaction cascade | Formation of a highly congested tetracyclic ring skeleton | nih.gov |

Post-Cycloaddition Functionalization of Dienone Adducts

The cycloadducts resulting from reactions of this compound and its analogs are rich in functionality, providing numerous handles for subsequent chemical transformations. The carbonyl group and the newly formed double bond are particularly amenable to a wide range of stereoselective modifications, allowing for the elaboration of the initial scaffold into more complex and highly substituted structures.

Stereoselective Transformations to Substituted Cyclohexanols

The ketone functionality in the cycloadducts derived from dienones is a prime site for stereoselective reduction to form substituted cyclohexanols. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the steric environment of the bicyclic or polycyclic system.

Furthermore, a powerful method involves the use of 2-silyloxy-1,3-dienes, which can be generated from divinyl ketones. These silyloxy dienes undergo Diels-Alder reactions, and the resulting silyl (B83357) enol ether in the cycloadduct can be oxidized to afford highly substituted cyclohexanols stereoselectively. nih.gov This methodology provides a route to diastereomerically and enantiomerically pure products in a single flask when chiral dienophiles are used. nih.gov The synthesis of trisubstituted cyclohexanols with high stereoselectivity can also be achieved through one-pot sequential organocatalysis involving Michael additions to unsaturated aldehydes.

Derivatization and Further Chemical Manipulations of Cycloadducts

The Diels-Alder adducts obtained from dienones are versatile intermediates that can undergo a variety of further chemical manipulations. The double bond within the cycloadduct can be subjected to numerous transformations, including hydrogenation, epoxidation, dihydroxylation, and cleavage reactions, to introduce new functional groups and stereocenters.